molecular formula C8H20ClNSi B2547520 4,4-Diethyl-1,4-azasilinane;hydrochloride CAS No. 2378507-16-3

4,4-Diethyl-1,4-azasilinane;hydrochloride

Cat. No. B2547520
CAS RN: 2378507-16-3
M. Wt: 193.79
InChI Key: RMXCVLMCALLCDC-UHFFFAOYSA-N
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Description

4,4-Diethyl-1,4-azasilinane hydrochloride, also known as DEAZA, is a chemical compound that has gained attention in scientific research due to its unique properties. It belongs to the class of azasilidines, which are heterocyclic compounds containing a nitrogen-silicon ring. DEAZA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Corrosion Inhibition

4,4-Diethyl-1,4-azasilinane hydrochloride has been explored for its potential applications in various scientific research areas, although the specific compound might not be directly referenced in available literature. However, related compounds, such as α-aminophosphonates, have been studied for their inhibition effects on mild steel corrosion in hydrochloric acid solutions, which are useful for industrial pickling processes. These studies involve both experimental and theoretical approaches to understand the compounds' inhibition mechanisms, adsorption behaviors, and their effectiveness in corrosion protection. The results show significant inhibition efficiency, making them valuable for corrosion protection applications in various industrial contexts (Gupta et al., 2017).

Conformational and Structural Studies

Research on compounds structurally similar to 4,4-Diethyl-1,4-azasilinane hydrochloride, such as 1,3,3-trimethyl-1,3-azasilinane, has been conducted to study their structure and conformational properties. These studies utilize techniques like gas electron diffraction, dynamic NMR, and theoretical calculations to determine the molecular geometry and conformational equilibria. Such research provides insights into the fundamental chemical properties and behaviors of these compounds, which can be critical for their application in material science, pharmacology, and chemical synthesis (Shainyan et al., 2012).

Environmental Degradation Studies

The degradation behavior of azo dye metabolites, including those related to the structural motif of 4,4-Diethyl-1,4-azasilinane hydrochloride, has been examined in activated sludge systems. These studies aim to understand the stability and breakdown processes of environmentally relevant compounds under various conditions. Understanding the degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for pollution control and waste management (Ekici et al., 2001).

Hydroxylation Methods

Research into novel and efficient methods for the hydroxylation of aromatic compounds, including those structurally related to 4,4-Diethyl-1,4-azasilinane hydrochloride, highlights the ongoing development of chemical synthesis techniques. These methods facilitate the introduction of functional groups into complex molecules, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Understanding these reactions' mechanisms and optimizing their conditions are key research areas in organic chemistry (Ning et al., 2011).

properties

IUPAC Name

4,4-diethyl-1,4-azasilinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXCVLMCALLCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1(CCNCC1)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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